molecular formula C7H10ClNOS B13676760 2-Amino-1-(2-thienyl)-1-propanone hydrochloride

2-Amino-1-(2-thienyl)-1-propanone hydrochloride

Cat. No.: B13676760
M. Wt: 191.68 g/mol
InChI Key: QFRHFCPIIALFSF-UHFFFAOYSA-N
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Description

2-Amino-1-(2-thienyl)-1-propanone hydrochloride is a chemical compound that belongs to the class of thienyl ketones It is characterized by the presence of an amino group attached to a thienyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-thienyl)-1-propanone hydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with nitroethane to form 2-nitro-1-(2-thienyl)propene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-amino-1-(2-thienyl)propan-1-one. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-thienyl)-1-propanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienyl ketones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(2-thienyl)-1-propanone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-thienyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-furyl)-1-propanone hydrochloride
  • 2-Amino-1-(2-pyridyl)-1-propanone hydrochloride
  • 2-Amino-1-(2-benzothienyl)-1-propanone hydrochloride

Uniqueness

2-Amino-1-(2-thienyl)-1-propanone hydrochloride is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

2-amino-1-thiophen-2-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C7H9NOS.ClH/c1-5(8)7(9)6-3-2-4-10-6;/h2-5H,8H2,1H3;1H

InChI Key

QFRHFCPIIALFSF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CS1)N.Cl

Origin of Product

United States

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